cis-2-Cyclopropylcyclopropanecarboxylicacid
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Overview
Description
cis-2-Cyclopropylcyclopropanecarboxylicacid: is an organic compound characterized by the presence of two cyclopropane rings and a carboxylic acid group. This compound is a member of the cycloalkane family, which is known for its unique structural properties and reactivity due to the strained nature of the cyclopropane rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Cyclopropylcyclopropanecarboxylicacid typically involves the formation of cyclopropane rings through cyclopropanation reactions. One common method is the addition of carbenes to alkenes, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-2-Cyclopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Cyclopropylcyclopropanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-Cyclopropylcyclopropanecarboxylicacid involves its interaction with molecular targets and pathways. The strained cyclopropane rings make the compound highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
cis-2-Cyclopropylcyclopropanecarboxylicacid can be compared with other cyclopropane-containing compounds, such as:
cis-1,2-Dimethylcyclopropane: Similar in structure but with different substituents on the cyclopropane rings.
trans-2-Cyclopropylcyclopropanecarboxylicacid: The trans isomer with different spatial orientation of the cyclopropane rings.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two cyclopropane rings, which impart distinct chemical and physical properties .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,2R)-2-cyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
MZCSKKFXNXGUGR-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC1[C@H]2C[C@H]2C(=O)O |
Canonical SMILES |
C1CC1C2CC2C(=O)O |
Origin of Product |
United States |
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